

An In-depth Technical Guide to DSPE-PEG2-Maleimide: Properties and Applications

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Compound of Interest

Compound Name: DSPE-PEG2-mal

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) is a heterobifunctional lipid-polymer conjugate crucial for advanced drug delivery systems. This molecule is prized for its ability to anchor to lipid-based nanoparticles, such as liposomes and micelles, while presenting a reactive maleimide group for the covalent attachment of targeting ligands. This guide provides a comprehensive overview of the properties, characteristics, and experimental applications of DSPE-PEG-Mal, with a particular focus on DSPE-PEG2000-Maleimide, a commonly used variant.

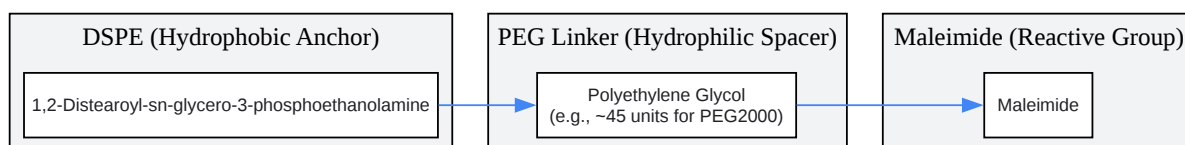
Core Properties and Characteristics

DSPE-PEG-Mal is an amphiphilic molecule composed of three key components:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon acyl chains that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.^{[1][2]}
- Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the body.^{[3][4][5]} The number following "PEG" indicates the average molecular weight of the PEG chain in Daltons (e.g., PEG2000).

- **Maleimide:** A reactive functional group at the distal end of the PEG chain. The maleimide group selectively reacts with sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is central to the creation of targeted drug delivery vehicles.

Chemical Structure of DSPE-PEG-Maleimide



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Caption: General structure of DSPE-PEG-Maleimide.

Quantitative Data

The following tables summarize the key physical and chemical properties of DSPE-PEG-Maleimide, primarily focusing on the widely used DSPE-PEG2000-Maleimide variant. Data is compiled from various commercial suppliers and literature sources.

Table 1: Physical and Chemical Properties of DSPE-PEG2000-Maleimide

Property	Value	References
Synonyms	1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]	
CAS Number	474922-22-0	
Molecular Formula	C139H271N4O57P (average, due to PEG polydispersity)	
Average Molecular Weight	~2800 g/mol (for PEG2000 variant)	
Appearance	White to off-white powder or solid	
Purity	≥90% to >99% (typically by HPLC or TLC)	
Solubility	Soluble in chloroform, DMSO, DCM, DMF. Soluble in warm water or ethanol with gentle warming.	
Storage Conditions	-20°C, protect from light and moisture.	

Table 2: Characteristics of Nanoparticles Formulated with DSPE-PEG2000

The characteristics of nanoparticles incorporating DSPE-PEG can vary significantly based on the formulation method and other lipid components. The following are representative values from literature.

Property	Value	System/Context	References
Critical Micelle Concentration (CMC)	$\sim 1 \times 10^{-6}$ M	DSPE-PEG2000 micelles in aqueous solution.	
Micelle Hydrodynamic Diameter	$\sim 15 - 41$ nm	DSPE-PEG2000 micelles.	
Liposome Hydrodynamic Diameter	$\sim 50 - 150$ nm	Varies based on extrusion and composition.	
Polydispersity Index (PDI)	< 0.3	Indicates a relatively narrow size distribution.	
Zeta Potential	Approx. -38.0 mV	DSPE-PEG2000 nanoparticles, indicating negative surface charge.	

Experimental Protocols

Protocol 1: Conjugation of Thiol-Containing Ligands to DSPE-PEG-Maleimide

The reaction between the maleimide group of DSPE-PEG-Mal and a thiol group on a targeting ligand (e.g., a cysteine residue in a peptide or antibody) is a cornerstone of its application.

Materials:

- DSPE-PEG-Maleimide
- Thiol-containing protein, peptide, or other biomolecule
- Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5. Thiol-free buffers are essential.

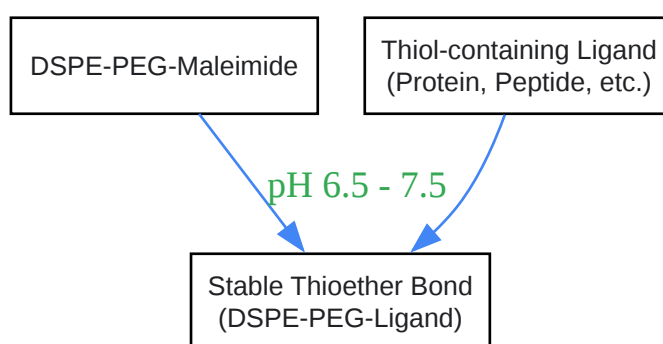
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
- Anhydrous DMSO or DMF for dissolving DSPE-PEG-Maleimide.
- Purification system (e.g., size exclusion chromatography, dialysis).

Procedure:

- Prepare the Thiolated Biomolecule:
 - Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
- Prepare the DSPE-PEG-Maleimide Solution:
 - Allow the vial of DSPE-PEG-Maleimide to warm to room temperature.
 - Prepare a stock solution (e.g., 1-10 mg/mL or 10 mM) by dissolving the lipid in a minimal amount of anhydrous DMSO or DMF. This solution should be prepared immediately before use as the maleimide group can hydrolyze in aqueous environments.
- Perform the Conjugation Reaction:
 - Add the DSPE-PEG-Maleimide stock solution to the thiolated biomolecule solution while gently stirring. A 10-20x molar excess of the maleimide lipid to the thiol is often recommended as a starting point.
 - Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
 - Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.
- Purify the Conjugate:

- Remove the unreacted DSPE-PEG-Maleimide and other small molecules using a suitable purification method such as dialysis, size exclusion chromatography (e.g., Sephadex G-50), or FPLC.

Thiol-Maleimide Conjugation Pathway



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Caption: Reaction scheme for thiol-maleimide conjugation.

Protocol 2: Preparation of Ligand-Targeted Liposomes via Post-Insertion

This method involves preparing liposomes first and then "inserting" the pre-formed DSPE-PEG-Ligand conjugate into the outer leaflet of the liposome bilayer.

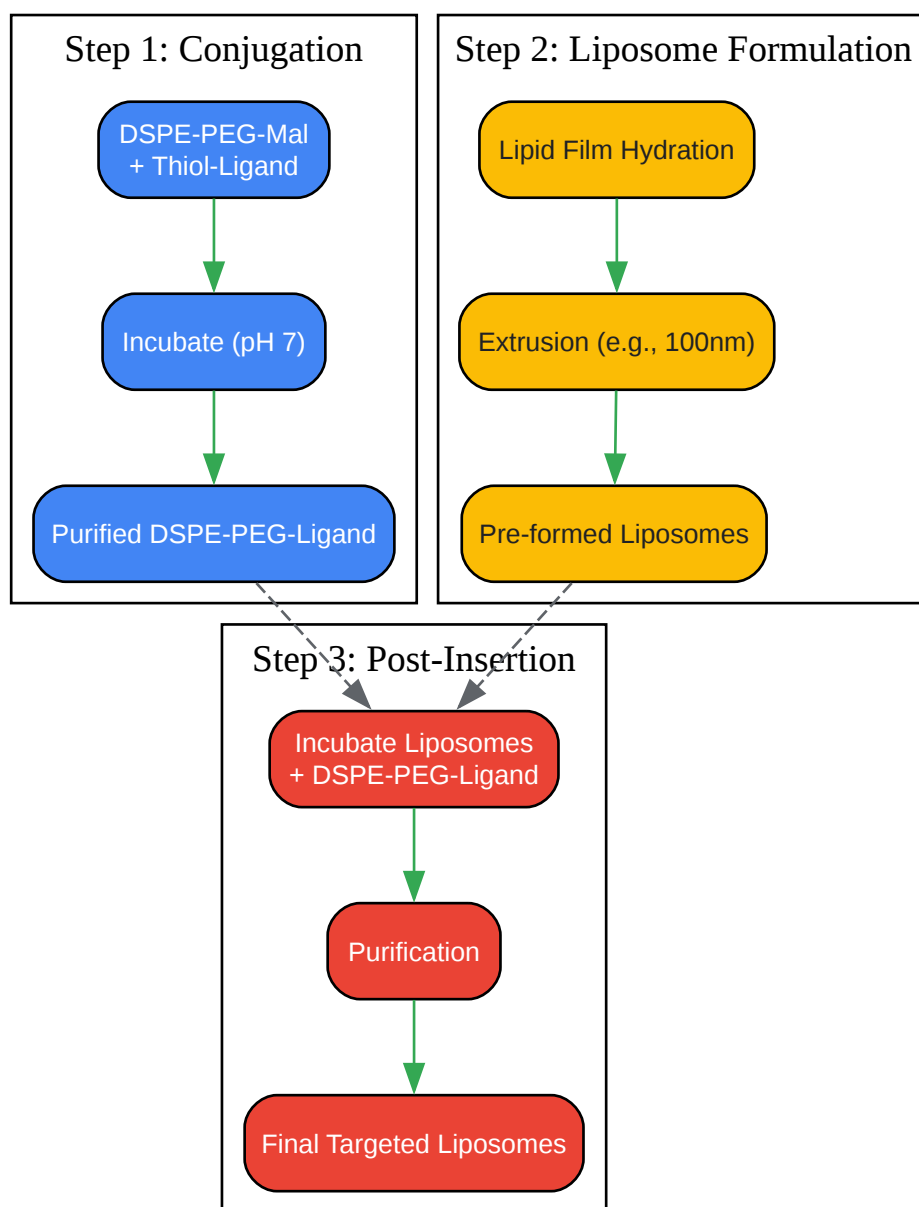
Materials:

- DSPE-PEG-Ligand conjugate (prepared as in Protocol 1)
- Structural lipids (e.g., DSPC, DPPC, Cholesterol)
- Hydration buffer (e.g., PBS)
- Organic solvent (e.g., chloroform, ethanol)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Prepare Pre-formed Liposomes:
 - Dissolve the structural lipids (e.g., DSPC and cholesterol) in an organic solvent.
 - Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.
 - Hydrate the lipid film with the desired buffer at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).
 - To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
- Prepare DSPE-PEG-Ligand Micelles:
 - Hydrate the purified DSPE-PEG-Ligand conjugate in buffer to form a micellar solution.
- Post-Insertion Step:
 - Incubate the pre-formed liposomes with the DSPE-PEG-Ligand micellar solution. The incubation temperature should be near the phase transition temperature of the lipids.
 - During incubation, the DSPE anchor of the conjugate will spontaneously insert into the lipid bilayer of the liposomes.
- Purification:
 - Remove any non-inserted micelles by purification, for example, using a gel filtration column.

Experimental Workflow for Targeted Liposome Preparation



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Caption: Workflow for preparing targeted liposomes.

Applications in Research and Drug Development

The unique properties of DSPE-PEG-Mal make it an invaluable tool in nanomedicine and bioconjugation.

- **Targeted Drug Delivery:** By conjugating antibodies, peptides, aptamers, or other targeting moieties to the maleimide group, researchers can direct drug-loaded nanoparticles to specific cells or tissues, such as tumors. This enhances therapeutic efficacy while minimizing off-target toxicity.
- **Gene Therapy:** DSPE-PEG-Mal is used in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material like siRNA and mRNA. Targeted LNPs can ensure that the genetic payload reaches the intended cells more efficiently.
- **Diagnostic Imaging:** Functionalized nanoparticles incorporating DSPE-PEG-Mal can be used to deliver imaging agents to specific sites of interest, improving the contrast and precision of diagnostic techniques like MRI or PET scans.
- **Biosensor Development:** The ability to attach specific biorecognition elements to a lipid surface allows for the construction of sensitive biosensors.

Conclusion

DSPE-PEG-Maleimide is a versatile and powerful reagent for the development of sophisticated, targeted nanomedicines. Its well-defined structure, combining a stable lipid anchor, a biocompatible PEG spacer, and a highly specific reactive group, provides researchers with a robust platform for conjugating a wide array of biomolecules to nanoparticle surfaces. The methodologies outlined in this guide offer a foundation for harnessing the full potential of DSPE-PEG-Mal in creating the next generation of targeted therapeutics and diagnostics.

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